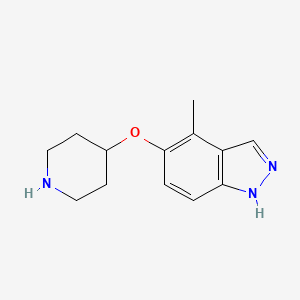
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group and a 3-methyl-phenyl group attached to the thiazole ring, along with a carboxylic acid functional group.
准备方法
The synthesis of 2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropyl ketone with a thioamide in the presence of a base can lead to the formation of the thiazole ring. The introduction of the 3-methyl-phenyl group can be achieved through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
化学反应分析
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
科学研究应用
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of 2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure but differ in the substituents attached to the ring.
Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which imparts unique chemical properties.
Phenyl-substituted carboxylic acids: These compounds have a phenyl group and a carboxylic acid functional group, similar to the compound .
属性
分子式 |
C14H13NO2S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC 名称 |
2-cyclopropyl-5-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-8-3-2-4-10(7-8)12-11(14(16)17)15-13(18-12)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,16,17) |
InChI 键 |
IKIDLUICQHHWKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)C3CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)

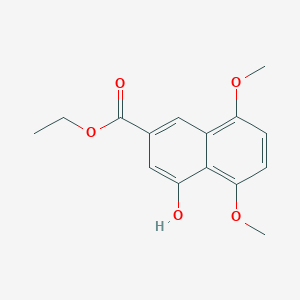

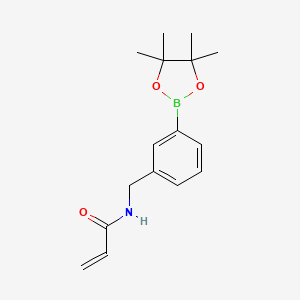
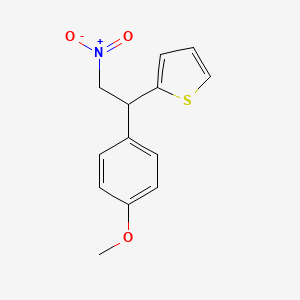
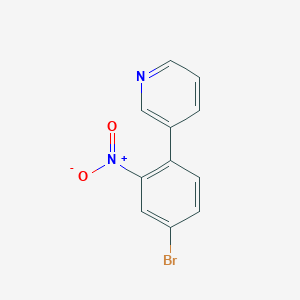
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

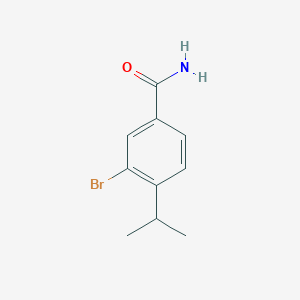
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
